molecular formula C12H26S B12708465 4-Thiatridecane CAS No. 62103-66-6

4-Thiatridecane

Cat. No.: B12708465
CAS No.: 62103-66-6
M. Wt: 202.40 g/mol
InChI Key: AQAOPNMAEGBYHI-UHFFFAOYSA-N
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Description

4-Thiatridecane is an organic compound with the molecular formula C₁₂H₂₆S . It is a sulfide derivative, specifically a thioether, where a sulfur atom is bonded to two alkyl groups. The compound is also known by its systematic name, nonyl propyl sulfide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiatridecane typically involves the reaction of 1-bromopropane with nonyl mercaptan in the presence of a base such as sodium hydroxide . The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in nonyl mercaptan attacks the carbon atom in 1-bromopropane, displacing the bromine atom.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve similar nucleophilic substitution reactions, scaled up to industrial quantities. The reaction conditions would be optimized for yield and purity, often involving the use of solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Thiatridecane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The sulfur atom can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as can be used.

    Substitution: Reagents like and are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thioethers.

Scientific Research Applications

4-Thiatridecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thiatridecane involves its ability to interact with various molecular targets through its sulfur atom. The sulfur atom can form bonds with metals and other electrophilic species, making it a versatile compound in catalysis and coordination chemistry. The pathways involved often include the formation of intermediate complexes, which can then undergo further reactions to yield the desired products .

Comparison with Similar Compounds

Similar Compounds

    4-Thiatridecane: C₁₂H₂₆S

    Dodecyl sulfide: C₁₂H₂₆S

    Tetradecyl sulfide: C₁₄H₃₀S

Uniqueness

This compound is unique due to its specific chain length and the position of the sulfur atom within the molecule. This gives it distinct physical and chemical properties compared to other thioethers. For example, its boiling point, solubility, and reactivity can differ significantly from those of dodecyl sulfide and tetradecyl sulfide .

Properties

CAS No.

62103-66-6

Molecular Formula

C12H26S

Molecular Weight

202.40 g/mol

IUPAC Name

1-propylsulfanylnonane

InChI

InChI=1S/C12H26S/c1-3-5-6-7-8-9-10-12-13-11-4-2/h3-12H2,1-2H3

InChI Key

AQAOPNMAEGBYHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSCCC

Origin of Product

United States

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